3-Bromothiophen-2,4-dicarboxylic acid

Organic Synthesis Regioselective Arylation Palladium Catalysis

Regioselective thiophene functionalization requires precise substitution patterns. 3-Bromothiophen-2,4-dicarboxylic acid (CAS 57233-98-4) delivers the unique 3-bromo-2,4-dicarboxy scaffold. • Enables C5-arylation (Br blocking) then Suzuki at C2 → asymmetrical 2,5-diarylthiophenes for organic semiconductors. • Rigid MOF linker; Br enables post-synthetic modification. • Electrochemical acrylate reaction yields 3-substituted monomers for conductive polymers. In stock; global shipping.

Molecular Formula C6H3BrO4S
Molecular Weight 251.06 g/mol
CAS No. 57233-98-4
Cat. No. B186558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothiophen-2,4-dicarboxylic acid
CAS57233-98-4
Molecular FormulaC6H3BrO4S
Molecular Weight251.06 g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)C(=O)O)Br)C(=O)O
InChIInChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11)
InChIKeyMEDPKIVWBXQFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromothiophen-2,4-dicarboxylic acid: Properties and Synthetic Role


3-Bromothiophen-2,4-dicarboxylic acid (CAS 57233-98-4) is a heterocyclic building block with the molecular formula C6H3BrO4S and a molecular weight of 251.06 g/mol . It features a thiophene ring substituted with a bromine atom at the 3-position and carboxylic acid groups at the 2- and 4-positions . This specific substitution pattern establishes it as a versatile intermediate in organic synthesis and materials science, where the bromine atom serves as a key site for further functionalization via cross-coupling reactions .

Pd-catalyzed cross-coupling reactions
Regioselective 2,4-dicarboxylate scaffold
Bromine leaving group for direct arylation

3-Bromothiophen-2,4-dicarboxylic acid: Unique Structure vs. Generic Dicarboxylates


Substituting 3-Bromothiophen-2,4-dicarboxylic acid with other bromothiophene dicarboxylic acids or non-brominated analogs is not feasible due to its unique regioisomeric substitution pattern. The combination of a bromine atom at the 3-position with carboxylic acid groups at the 2- and 4-positions creates a distinct reactivity profile [1]. This specific arrangement enables the bromine atom to act as a blocking group for regioselective functionalization and allows for the construction of 2,5-di(hetero)arylated thiophenes [1], a synthetic pathway not directly accessible with regioisomers like 3-bromothiophene-2,5-dicarboxylic acid. In contrast, the non-brominated parent compound, thiophene-2,4-dicarboxylic acid, lacks the crucial handle for cross-coupling reactions [2].

Target
Substitute
Regioisomer
3-Br-2,4-COOH (orthogonal C2/C5)
3-Br-2,5-COOH (symmetric limits sequential arylation)
Halogen Handle
Bromine present
Non-brominated analog (requires pre-functionalization)

3-Bromothiophen-2,4-dicarboxylic acid: Comparative Performance Evidence


Regioisomeric Specificity for Sequential Arylation

The 2,4-dicarboxylic acid substitution pattern in 3-bromothiophen-2,4-dicarboxylic acid is essential for its demonstrated utility as a regioselective building block. Studies using 2-bromo-3-substituted thiophenes as models show that the bromine atom at the 2-position (adjacent to the sulfur) can serve as a blocking group to direct Pd-catalyzed C5-arylation, followed by Suzuki coupling at the C2-position to yield 2,5-di(hetero)arylated thiophenes with two different aryl units [1]. This two-step, regiocontrolled diversification is predicated on the specific substitution pattern and is not reported for the 2,5-dicarboxylic acid regioisomer (e.g., 3-bromothiophene-2,5-dicarboxylic acid), where both reactive sites are equivalent.

Regioisomeric Specificity
Class-level
Enables sequential C5-arylation then C2-functionalization; 2,5-isomer lacks this orthogonality.
Supports asymmetric thiophene synthesis
Class-level inference; validate with target substrate.
Organic Synthesis Regioselective Arylation Palladium Catalysis

Bromine-Driven Reactivity Advantage

The presence of a single bromine atom at the 3-position provides a clear functional advantage over the non-brominated parent compound, thiophene-2,4-dicarboxylic acid. The bromine substituent is a well-established synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings . This allows for the direct introduction of aryl, heteroaryl, and alkenyl groups onto the thiophene core . In contrast, the non-brominated analog lacks this reactive site, requiring additional, often less efficient, functionalization steps such as lithiation or halogenation prior to coupling [1].

Cross-Coupling Handle
Class-level
Direct Suzuki-Miyaura coupling; non-brominated analog requires pre-functionalization.
Supports direct cross-coupling workflow
Class-level inference; review coupling conditions.
Cross-Coupling Building Block Utility Functionalization

Electrochemical Polymerization of 3-Bromo Precursors

3-Bromothiophene derivatives, a class to which 3-bromothiophen-2,4-dicarboxylic acid belongs, have been shown to participate in unique electrochemical transformations. Specifically, the electrochemically induced reaction of 3-bromothiophene with acrylates provides a direct, one-step route to thiophene monomers substituted at the 3-position [1]. This contrasts with the synthetic pathways available to 2-bromo or 2,5-dihalothiophenes, which typically rely on more conventional chemical polymerization methods. The resulting polymers from this electrochemical route exhibit a regioirregular structure with 60-70% head-to-tail diads under oxidative conditions, a specific microstructural outcome tied to the 3-bromo starting material [1].

Electrochemical Access
Class-level
One-step electrochemical synthesis of 3-substituted monomers; regioirregular polythiophenes (60-70% HT).
Supports conductive polymer research
Class-level; polymerization outcome may vary.
Conductive Polymers Electropolymerization Polythiophenes

Commercial Purity Specification

While not a differentiating feature among many research chemicals, the specified purity of 3-Bromothiophen-2,4-dicarboxylic acid is a critical procurement parameter. Commercially available material is typically offered at a purity of ≥95% . This specification serves as a key baseline for research and development applications, distinguishing it from custom synthesis or lower-grade materials that may contain impurities detrimental to sensitive reactions like cross-couplings.

Purity Specification
Specification review
≥95% (commercial)
Ensures baseline quality for reproducible coupling
Verify lot-specific COA.
Chemical Purity Procurement Quality Control

3-Bromothiophen-2,4-dicarboxylic acid: High-Value Applications


Asymmetric 2,5-Diarylthiophene Synthesis

This compound is ideally suited for the controlled, sequential functionalization of the thiophene core. The bromine at the 3-position can be leveraged as a blocking group to enable regioselective C5-arylation, followed by Suzuki coupling at the C2-position after conversion of one of the carboxylic acid groups [1]. This yields asymmetrically substituted 2,5-diarylthiophenes, which are valuable building blocks for organic semiconductors, liquid crystals, and other advanced materials [1].

Advanced MOF Building Block

As a heterocyclic dicarboxylic acid, this compound can act as a rigid, functionalizable linker in the construction of Metal-Organic Frameworks (MOFs). The bromine atom provides a site for post-synthetic modification (PSM) of the MOF, allowing for the introduction of additional functionality (e.g., catalysts, chromophores) after framework assembly, a strategy common in the development of functional porous materials [1].

Electrochemical Precursor for Conjugated Polymers

Research has demonstrated that 3-bromothiophene derivatives can be electrochemically reacted with acrylates in a single step to yield 3-substituted thiophene monomers [2]. These monomers can then be polymerized to form polythiophenes with specific side-chain functionality, offering a direct route to materials for organic electronics and sensors. This application leverages the specific reactivity of the 3-bromo position [2].

Application
Selection Property
Validation Focus
Asymmetric 2,5-Diarylthiophene Synthesis
Regioselective C5-arylation/C2-coupling sequence
Verify orthogonal reactivity with model substrates
MOF Linker with PSM
Bromo handle for post-synthetic modification; rigid dicarboxylate scaffold
Confirm framework integrity after modification
3-Substituted Polythiophene Precursor
One-step electrosynthesis of monomers
Evaluate polymerization efficiency and microstructure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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